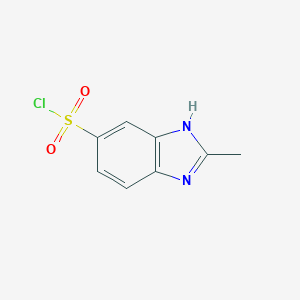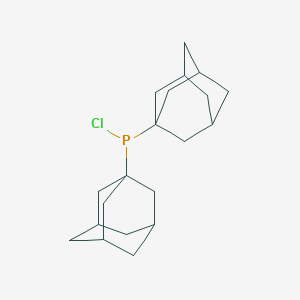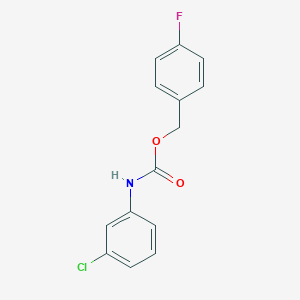
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FCPC and is a carbamate derivative of 4-fluorobenzyl chloride and 3-chloroaniline.
Wissenschaftliche Forschungsanwendungen
FCPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, FCPC has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, FCPC has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests and fungi. It has also been studied for its potential use as a plant growth regulator.
In materials science, FCPC has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of FCPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, FCPC has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
Biochemische Und Physiologische Effekte
FCPC has been found to exhibit various biochemical and physiological effects in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the blood. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FCPC is its versatility in various fields. It can be used as a starting material for the synthesis of various compounds, and it exhibits a wide range of biological activities. However, one of the limitations of FCPC is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of FCPC. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the structure-activity relationship of FCPC and its derivatives to identify compounds with improved biological activities. Additionally, the potential use of FCPC as a therapeutic agent for the treatment of neurodegenerative disorders and other diseases should be further explored.
Synthesemethoden
The synthesis of FCPC involves the reaction of 4-fluorobenzyl chloride with 3-chloroaniline in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then treated with a carbamate reagent such as di-tert-butyl dicarbonate (Boc2O) or 1,1'-carbonyldiimidazole (CDI) to obtain FCPC.
Eigenschaften
CAS-Nummer |
198879-51-5 |
|---|---|
Produktname |
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
Molekularformel |
C14H11ClFNO2 |
Molekulargewicht |
279.69 g/mol |
IUPAC-Name |
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-2-1-3-13(8-11)17-14(18)19-9-10-4-6-12(16)7-5-10/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
FIPUMWZKVXFALF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CC=C(C=C2)F |
Synonyme |
Carbamic acid, (3-chlorophenyl)-, (4-fluorophenyl)methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



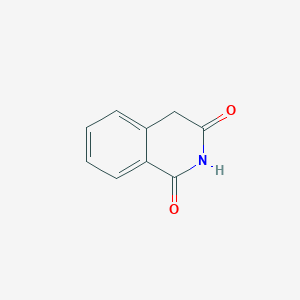
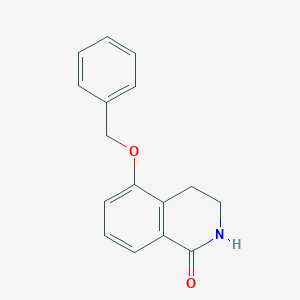
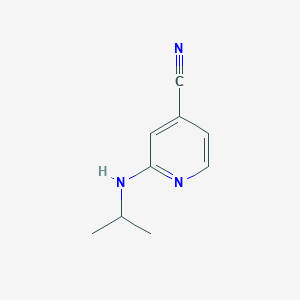
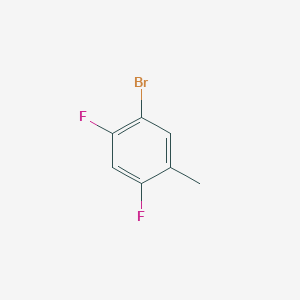
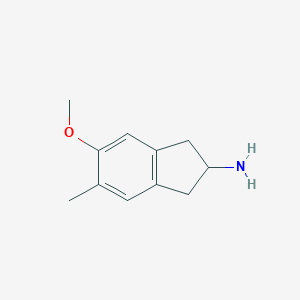
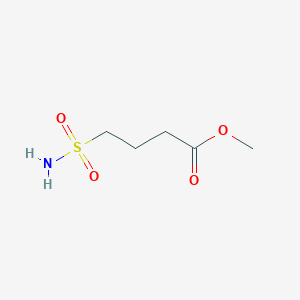
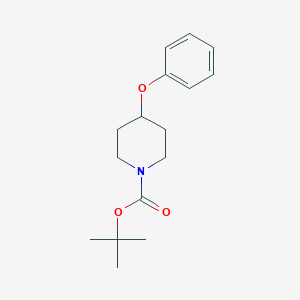
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
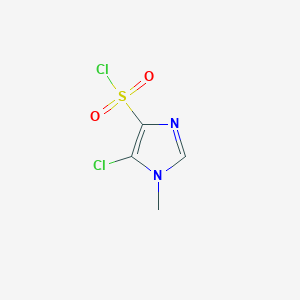
![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
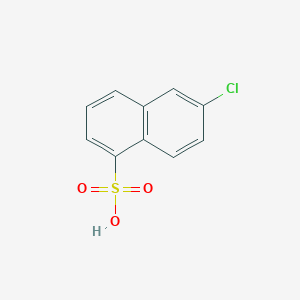
![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)
